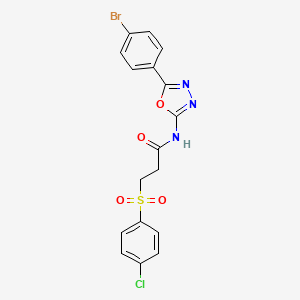
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C17H13BrClN3O4S and its molecular weight is 470.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a compound of significant interest due to its diverse biological activities attributed to the oxadiazole moiety and the sulfonamide group. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a sulfonamide moiety. The general structure can be represented as follows:
Molecular Formula : C16H14BrClN2O2S
Molecular Weight : 396.71 g/mol
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, research has shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized compound was evaluated against these strains and exhibited moderate to strong antibacterial activity.
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. The compound this compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies indicate that similar oxadiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Research indicates that oxadiazole derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer’s . The compound's sulfonamide group enhances its binding affinity to these enzymes, increasing its pharmacological efficacy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Biological Targets : The oxadiazole ring interacts with various biological targets through hydrogen bonding and π–π stacking interactions.
- Enzyme Binding : The sulfonamide moiety facilitates binding to target enzymes, enhancing inhibitory effects.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Screening : A study involving synthesized oxadiazole derivatives showed significant antibacterial activity against multiple strains with IC50 values indicating effective inhibition .
- Anticancer Activity : Another study reported that related compounds exhibited high potency against human colon cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Enzyme Inhibition Studies : Research demonstrated that compounds similar to this compound effectively inhibited AChE with promising results for neuroprotective applications .
Data Summary
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKKBZMUXXGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














